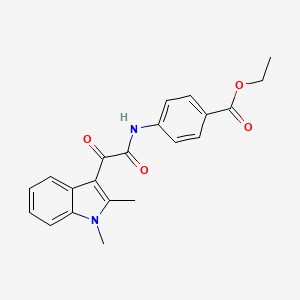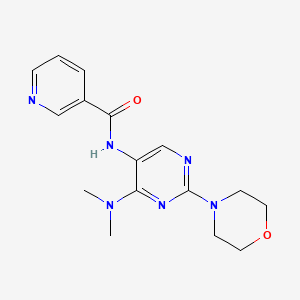![molecular formula C25H27FN2O4S B2727362 ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE CAS No. 887223-20-3](/img/structure/B2727362.png)
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a piperidine ring, and various functional groups, including a sulfonyl group and a fluoro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the functional groups. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and piperidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
Applications De Recherche Scientifique
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate
- Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate
These compounds share similar structural features but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its specific combination of a quinoline core, a piperidine ring, and the presence of a fluoro substituent, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4S/c1-4-32-25(29)18-6-5-11-28(15-18)24-21-13-19(26)8-10-22(21)27-14-23(24)33(30,31)20-9-7-16(2)17(3)12-20/h7-10,12-14,18H,4-6,11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIQWNDICQIYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)
![(E)-ethyl 4-((4-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2727282.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)



![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)
![3-Ethyl-2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2727292.png)
![2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2727293.png)
![chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone](/img/structure/B2727298.png)
![N-(2,4-DIMETHOXYPHENYL)-4,7,7-TRIMETHYL-2,3-DIOXOBICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE](/img/structure/B2727299.png)

![Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2727301.png)
![3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea](/img/structure/B2727302.png)
